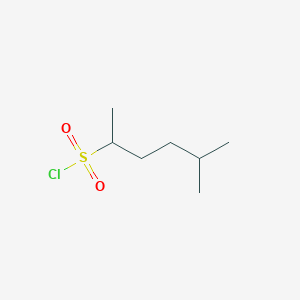
5-Methylhexane-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylhexane-2-sulfonyl chloride is an organic compound known for its versatility in various chemical reactions. It is commonly used in the synthesis of sulfonamides, esters, and amides. This compound is also referred to as Mesyl chloride and is widely utilized in organic synthesis due to its reactivity and functional group compatibility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Methylhexane-2-sulfonyl chloride can be synthesized through the chlorination of 5-methylhexane-2-sulfonic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chlorination processes using thionyl chloride. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the purification of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylhexane-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, esters, and thioesters.
Oxidation and Reduction Reactions: Although less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Anhydrous solvents such as dichloromethane, acetonitrile.
Catalysts: In some cases, catalysts like triethylamine are used to enhance the reaction rate.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
5-Methylhexane-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of dyes, agrochemicals, and polymers.
Wirkmechanismus
The mechanism of action of 5-methylhexane-2-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive towards nucleophiles. The reaction proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion . This results in the formation of sulfonamides, esters, or thioesters, depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the methyl group on the hexane chain.
Ethanesulfonyl chloride: Shorter carbon chain compared to 5-methylhexane-2-sulfonyl chloride.
Propane-1-sulfonyl chloride: Another sulfonyl chloride with a different carbon chain length.
Uniqueness
This compound is unique due to its specific carbon chain length and the presence of a methyl group, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable reagent in organic synthesis, offering distinct advantages over other sulfonyl chlorides in certain applications.
Eigenschaften
Molekularformel |
C7H15ClO2S |
|---|---|
Molekulargewicht |
198.71 g/mol |
IUPAC-Name |
5-methylhexane-2-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO2S/c1-6(2)4-5-7(3)11(8,9)10/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
VZYKPQRSKUVHQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(C)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



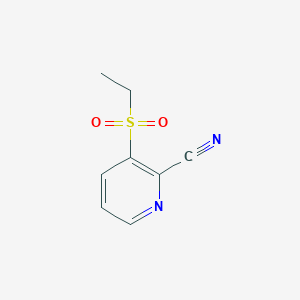
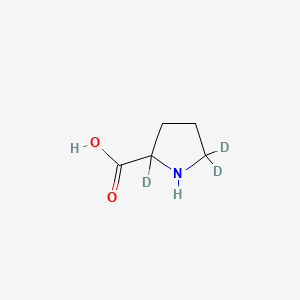




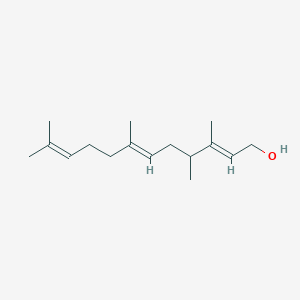

![7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B15128375.png)
![N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine](/img/structure/B15128384.png)
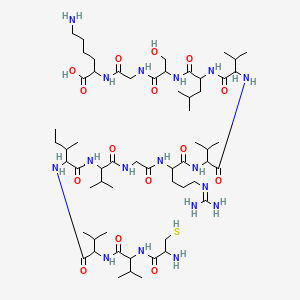
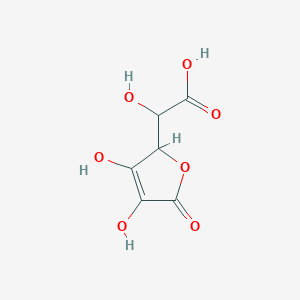
![Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone](/img/structure/B15128404.png)
